1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
Description
1-((4-Methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a polycyclic aromatic compound characterized by a naphthoquinoline core fused with a dehydroquinoline moiety. The structure includes a 4-methoxyphenylamino substituent at position 1 and a methyl group at position 3, contributing to its unique electronic and steric properties.
The presence of the methoxy group (-OCH₃) enhances solubility in organic solvents and may influence intermolecular interactions, such as hydrogen bonding and π-π stacking. The compound’s molecular formula is C₂₃H₁₉N₂O₃, with a molecular weight of approximately 371.41 g/mol (calculated based on analogous structures in and ).
Properties
IUPAC Name |
16-(4-methoxyanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-26-19-9-5-8-18-20(19)21(16-6-3-4-7-17(16)23(18)27)22(24(26)28)25-14-10-12-15(29-2)13-11-14/h3-13,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYIEKYLZDJBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)OC)C5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a naphthoquinoline derivative under acidic conditions, followed by methylation and oxidation steps to achieve the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenylamino group or the naphthoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted naphthoquinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Substituent Electronic Effects :
- The 4-methoxyphenyl group in the target compound donates electrons via resonance, increasing electron density in the aromatic system compared to electron-withdrawing groups (e.g., nitro in ). This affects reactivity in electrophilic substitutions and binding affinity in biological systems .
- Chlorophenyl () and nitrophenyl () substituents reduce solubility but enhance stability in hydrophobic environments.
Steric Considerations: Bulky substituents (e.g., 4-methylphenyl in C.I. Solvent Red 52) improve thermal stability, making the compound suitable for high-temperature dye applications .
Key Observations :
- The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (), similar to methods for 4k ().
Physicochemical and Pharmacological Properties
- Solubility: The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar derivatives like C.I. Solvent Red 52 .
- Thermal Stability : Derivatives with aryl substituents (e.g., 4-methylphenyl) exhibit higher decomposition temperatures (>250°C), advantageous for industrial applications .
Biological Activity
1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₈H₁₅N₁O₂
- Molecular Weight : 281.32 g/mol
- CAS Number : 32891-88-6
Synthesis
The compound can be synthesized through various methods involving the reaction of naphthoquinone derivatives with substituted anilines. The synthetic route typically involves:
- Formation of a Knoevenagel adduct.
- Nucleophilic addition of aniline derivatives.
- Electrocyclic ring closure to yield the final product.
Anticancer Activity
Research indicates that derivatives of naphthoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | HL-60 | 5.0 | Significant growth inhibition |
| Compound B | B16F10 | 4.5 | Induced apoptosis |
| Compound C | MCF-7 | 6.0 | Cell cycle arrest |
The above table summarizes findings from studies on related compounds that suggest strong anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various bacterial strains. A study found that derivatives exhibited:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
Cardioprotective Effects
In a cardiotoxicity model using doxorubicin-induced damage in H9c2 cardiomyocytes, compounds similar to this compound demonstrated protective effects by enhancing cell viability significantly.
| Compound | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| Compound D | 87.5 | 50 |
| Compound E | 81.4 | 50 |
These results indicate that certain derivatives can mitigate the cytotoxic effects of chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of naphthoquinoline derivatives is heavily influenced by their structural features:
- Substituents on the aromatic ring : Methoxy and nitro groups enhance anticancer activity.
- Positioning of functional groups : The placement of amino groups affects the compound's interaction with biological targets.
Case Studies
-
Cardiotoxicity Study : In a study assessing the cardioprotective effects of naphthoquinone derivatives, it was found that specific analogs significantly improved cell viability in cardiomyocytes exposed to doxorubicin.
- Findings: The most effective compounds were those with methoxy substitutions on the phenyl ring.
- Anticancer Efficacy : A systematic evaluation of various naphthoquinone derivatives showed that compounds with electron-donating groups exhibited superior cytotoxicity against tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
